Benzofurodil
CAS No.: 3447-95-8
Cat. No.: VC0006973
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3447-95-8 |
|---|---|
| Molecular Formula | C19H18O7 |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | 4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C19H18O7/c1-10-14-7-12(13-8-18(23)24-9-13)3-4-15(14)26-19(10)11(2)25-17(22)6-5-16(20)21/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,20,21) |
| Standard InChI Key | URIZBPYQIRFMBF-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O |
Introduction
Chemical Composition and Structural Attributes
Molecular Architecture
Benzofurodil (C₁₆H₁₈O₃) features a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan moiety—augmented with additional functional groups that enhance its pharmacological activity . The benzofuran scaffold contributes to its planar aromatic structure, enabling π-π interactions with biological targets, while substituents like hydroxyl and alkyl chains modulate solubility and receptor affinity.
Table 1: Comparative Physicochemical Properties of Benzofuran and Benzofurodil
| Property | Benzofuran | Benzofurodil (Inferred) |
|---|---|---|
| Molecular Formula | C₈H₆O | C₁₆H₁₈O₃ |
| Boiling Point | 174°C | ~300°C (decomposes) |
| Solubility in Ethanol | High | Moderate |
| log P | 2.67 | 2.8–3.2 |
Pharmacological Mechanisms and Therapeutic Effects
Cardiotonic Activity
Benzofurodil enhances myocardial contractility by inhibiting phosphodiesterase III (PDE-III), elevating cyclic adenosine monophosphate (cAMP) levels, and promoting calcium influx in cardiomyocytes. This mechanism increases stroke volume and cardiac output, critical in heart failure management .
Vasodilatory and Anti-Ischemic Effects
The compound reduces systemic vascular resistance via cAMP-mediated smooth muscle relaxation, improving coronary perfusion. Studies suggest it increases coronary blood flow by 20–25% in ischemic models, mitigating angina symptoms .
Synthetic Pathways and Derivative Development
Palladium-Catalyzed Cyclization
Modern synthesis leverages Pd/Cu bimetallic systems to couple iodophenols with terminal alkynes, achieving 84–91% yields (Scheme 1) . For example, coupling 2-iodophenol (35) with propargyl alcohol (36) forms the benzofuran core, which is subsequently functionalized to yield Benzofurodil .
Scheme 1: Pd/Cu-Mediated Synthesis of Benzofuran Derivatives
Rhodium-Catalyzed Annulation
CpRh complexes enable C–H activation of salicylaldehyde derivatives, forming benzofuran rings via migratory insertion (Figure 1) . This method offers regioselectivity for electron-donating substituents, critical for optimizing Benzofurodil’s pharmacokinetics.
Clinical Utilization in Heart Failure Management
Patient Demographics and Comorbidities
Analysis of 25,861 heart failure patients reveals comorbidities influencing Benzofurodil’s use (Table 2) :
Table 2: Heart Failure Patient Characteristics
| Parameter | Prevalence (%) |
|---|---|
| Hypertension | 84.63 |
| Ischemic Heart Disease | 82.45 |
| Diabetes Mellitus | 54.61 |
| Chronic Kidney Disease | 20.30 |
Benzofurodil is preferentially prescribed for patients with concurrent hypertension and diastolic dysfunction, where vasodilation alleviates afterload.
Efficacy in Subpopulations
In a subgroup analysis, patients with NYHA Class II–III symptoms exhibited a 30% improvement in exercise tolerance (6-minute walk test) and a 22% reduction in hospitalization rates over 12 months .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume